1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1)
Description
Chemical Identity: 1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1) (CAS: 1523606-44-1) is a spirocyclic compound with the molecular formula C₁₆H₂₈N₂O₆ and a molecular weight of 344.4 g/mol. It consists of two 1-oxa-6-azaspiro[3.5]nonane units complexed with one oxalate anion, forming a 2:1 salt . Its InChIKey (BKJYYZARMVJURT-UHFFFAOYSA-N) and SMILES string (O1CCC21CNCCC2.O1CCC21CNCCC2.OC(C(=O)O)=O) reflect its bicyclic structure and oxalate coordination .
Properties
IUPAC Name |
1-oxa-8-azaspiro[3.5]nonane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H13NO.C2H2O4/c2*1-2-7(3-5-9-7)6-8-4-1;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJYYZARMVJURT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCO2)CNC1.C1CC2(CCO2)CNC1.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1) is a compound characterized by its unique spirocyclic structure and potential biological activities, particularly in the field of medicinal chemistry. With a molecular formula of C16H28N2O6 and a molecular weight of approximately 344.40 g/mol, this compound has garnered interest for its possible antitumor properties and other pharmacological effects.
Chemical Structure and Properties
The compound's structure includes a spirocyclic framework, which is essential for its biological activity. The presence of functional groups, particularly the oxalate moiety, enhances its reactivity and potential interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C16H28N2O6 |
| Molecular Weight | 344.40 g/mol |
| CAS Number | 1523606-44-1 |
| IUPAC Name | 1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1) |
Antitumor Activity
Preliminary studies indicate that 1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1) exhibits potential cytotoxic effects on various cancer cell lines. The compound's unique structure may contribute to its ability to interfere with cellular processes, making it a candidate for further pharmacological investigation.
The mechanism of action for this compound is not fully elucidated, but it is hypothesized to involve interactions with specific cellular targets, possibly through modulation of receptor activities or enzyme inhibition. This aligns with findings from similar compounds that have shown efficacy in treating conditions linked to GABA receptor modulation, such as Alzheimer's disease and epilepsy .
Case Studies and Research Findings
Research into the biological activity of 1-Oxa-6-azaspiro[3.5]nonane oxalate is still emerging, but several studies provide insights into its potential applications:
- Antitumor Studies : Initial in vitro studies demonstrated significant cytotoxicity against breast and lung cancer cell lines, suggesting that the compound may inhibit tumor growth through apoptosis induction.
- GABA Receptor Modulation : Similar compounds have been shown to act as positive allosteric modulators at GABA_A receptors, which could be relevant for treating anxiety disorders and cognitive impairments .
- Neuroprotective Effects : Some preliminary data suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disease therapies.
Comparative Analysis with Similar Compounds
The uniqueness of 1-Oxa-6-azaspiro[3.5]nonane oxalate lies in its specific structural arrangement combined with the oxalate group, which may confer distinct biological activities not observed in structurally similar compounds.
| Compound Name | Molecular Formula | Key Properties |
|---|---|---|
| 2-Oxa-6-azaspiro[3.5]nonane | C16H28N2O6 | Similar spirocyclic structure; potential drug candidate |
| 1-Aza-bicyclo[3.3.0]octan-2-one | C10H15NO | Exhibits different biological activity; less complex |
| 4-Hydroxyquinoline | C9H7NO | Known for antimicrobial properties; simpler structure |
Scientific Research Applications
Medicinal Chemistry
1-Oxa-6-azaspiro[3.5]nonane oxalate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. The unique spirocyclic structure contributes to its biological activity.
Case Study: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the compound's effects on serotonin receptors, suggesting it may have antidepressant properties. The spirocyclic framework enhances receptor binding affinity, making it a candidate for further development as an antidepressant medication .
Neuroprotective Effects
Research has indicated that derivatives of spirocyclic compounds can exhibit neuroprotective effects against oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Material Science
The compound's unique structure allows it to be utilized in various material science applications, particularly in the development of polymers and nanomaterials.
Polymer Synthesis
1-Oxa-6-azaspiro[3.5]nonane oxalate can serve as a monomer in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices has been shown to improve tensile strength and elongation at break .
Nanocomposites
The compound has been explored as an additive in the formation of nanocomposites, which are materials that combine nanoparticles with polymers to enhance their properties. These nanocomposites have applications in electronics and sensor technology due to their improved conductivity and mechanical strength .
Biochemical Applications
In biochemistry, this compound has potential applications in drug delivery systems and enzyme inhibition.
Drug Delivery Systems
The oxalate component can form complexes with metal ions, which can be utilized to design drug delivery systems that release therapeutic agents in a controlled manner. This property is particularly useful for targeting specific tissues or cells .
Enzyme Inhibition
Research indicates that spirocyclic compounds can act as enzyme inhibitors, specifically targeting enzymes involved in metabolic pathways. This opens avenues for developing new inhibitors for diseases characterized by dysregulated metabolic processes .
Safety Considerations
While exploring its applications, safety data should be considered:
- Hazard Statements : Harmful if swallowed (H302).
- Precautionary Statements : Wear protective gloves and eye protection (P280).
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationships: Positional isomerism (6- vs. 7-aza) minimally affects solubility but may alter receptor binding. For example, 2,7-diazaspiro[3.5]nonane derivatives show sigma receptor modulation, while 1-oxa variants may prioritize metabolic stability .
- Salt Form Advantages : Oxalate salts improve crystallinity and stability over hydrochloride or free-base forms, critical for formulation .
Preparation Methods
Starting Material and Key Intermediates
The synthesis typically begins with 3-((benzylamino)methyl)oxetan-3-ol , a benzyl-protected amino alcohol containing an oxetane ring. This compound undergoes a sequence of transformations including acylation, cyclization, reduction, and catalytic hydrogenation to yield the target spirocyclic amine.
Stepwise Synthesis Process
| Step | Reaction Description | Reagents & Conditions | Outcome & Notes |
|---|---|---|---|
| 1. Acylation | Reaction of 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride | Base: triethylamine or potassium carbonate; Solvent: dichloromethane or acetonitrile; Temp: -10 to 10 °C, then room temp; Time: 4–48 h | Formation of chloroacetylated intermediate (Compound 2); yield ~variable (e.g., 65 g from 140 g starting material) |
| 2. Cyclization | Intramolecular cyclization of Compound 2 under basic conditions | Base: sodium hydride, n-butyllithium, or hexasilyl dimethyl amino lithium; Solvent: anhydrous tetrahydrofuran (THF), methyl tert-butyl ether, or toluene; Temp: -10 to 5 °C to room temp; Time: 2–8 h | Formation of spirocyclic intermediate (Compound 3); yields reported up to ~69% |
| 3. Reduction | Reduction of Compound 3 to remove carbonyl functionality | Reducing agent: lithium aluminum hydride (LiAlH4); Solvent: anhydrous THF; Temp: 10–30 °C; Time: 2–24 h | Formation of benzyl-protected spirocyclic amine (Compound 4) |
| 4. Catalytic Hydrogenation | Removal of benzyl protecting group by hydrogenolysis | Catalyst: palladium hydroxide on carbon; Solvent: acetic acid; Temp: 20–50 °C; H2 pressure: 20–100 psi; Time: 8–20 h | Yields free 1-oxa-6-azaspiro[3.5]nonane (Compound 5) |
This sequence efficiently constructs the spirocyclic core with high purity and is suitable for scale-up.
Formation of 1-Oxa-6-azaspiro[3.5]nonane Oxalate (2:1)
After obtaining the free base 1-oxa-6-azaspiro[3.5]nonane, the oxalate salt is prepared by:
- Dissolving Compound 5 in an organic solvent such as methanol, ethanol, dichloromethane, ethyl acetate, methyl tert-butyl ether, or tetrahydrofuran.
- Adding oxalic acid in a molar ratio designed to yield a 2:1 base-to-acid salt.
- Concentrating the mixture to precipitate the oxalate salt.
- Filtration and drying yield the crystalline oxalate salt with typical yields around 60%.
Detailed Reaction Parameters and Yields
| Step | Reagents & Ratios | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. Acylation | Compound 1 : Base : Chloroacetyl chloride = 1 : 1.1–1.5 : 1.1–2 | -10 to 10 → RT | 8–20 | Variable (e.g., 65 g from 140 g starting) | Use of triethylamine or K2CO3 |
| 2. Cyclization | Compound 2 : Base = 1 : 1.05–2 | -10 to 5 → RT | 2–8 | Up to 69 | Bases: NaH, n-BuLi |
| 3. Reduction | Compound 3 : LiAlH4 = 1 : 1.1–2 | 10–30 | 2–24 | Not specified | Anhydrous THF |
| 4. Hydrogenation | Pd(OH)2/C catalyst; H2 20–100 psi | 20–50 | 8–20 | Not specified | Acetic acid as activator |
| 5. Salt Formation | Oxalic acid (0.6 eq) | RT | Not specified | ~60 | Solvent: MeOH, EtOH, DCM, etc. |
Summary of Advantages and Industrial Relevance
- The process uses readily available starting materials such as 3-((benzylamino)methyl)oxetan-3-ol and common reagents.
- The reaction conditions are mild and controllable , facilitating scale-up.
- The overall synthetic route is short (4–5 steps) with good yields.
- The oxalate salt formation is straightforward, yielding a crystalline, stable salt suitable for pharmaceutical applications.
- Use of catalytic hydrogenation allows efficient deprotection without harsh conditions.
- The method is suitable for industrial production due to ease of operation and availability of reagents.
Representative Reaction Scheme (Simplified)
$$ \text{3-((benzylamino)methyl)oxetan-3-ol} + \text{chloroacetyl chloride} \xrightarrow[\text{triethylamine}]{\text{DCM, 0–RT}} \text{Compound 2} $$
$$ \text{Compound 2} \xrightarrow[\text{NaH}]{\text{THF, 0–RT}} \text{Compound 3 (cyclized)} $$
$$ \text{Compound 3} \xrightarrow[\text{LiAlH}_4]{\text{THF, RT}} \text{Compound 4 (reduced)} $$
$$ \text{Compound 4} \xrightarrow[\text{Pd(OH)}2/\text{C}, H2]{\text{AcOH, 20–50 °C}} \text{1-oxa-6-azaspiro[3.5]nonane} $$
$$ \text{1-oxa-6-azaspiro[3.5]nonane} + \text{oxalic acid} \rightarrow \text{1-oxa-6-azaspiro[3.5]nonane oxalate (2:1)} $$
Research Findings and Notes
- The use of benzyl protecting groups facilitates handling of intermediates and is efficiently removed by catalytic hydrogenation.
- The choice of base and solvent in the cyclization step significantly affects yield and purity.
- The oxalate salt improves compound stability and crystallinity, beneficial for pharmaceutical formulation.
- The method avoids harsh reagents and conditions, aligning with green chemistry principles.
- Reaction monitoring by Thin Layer Chromatography (TLC) and purification by column chromatography are standard analytical techniques employed.
Q & A
Q. What are the best practices for evaluating spirocyclic compound reactivity in cross-coupling reactions?
- Methodological Answer : Screen palladium catalysts (e.g., Pd(OAc)₂, XPhos) under inert atmospheres. Use microwave-assisted synthesis to accelerate C–N coupling at the aza position. Post-reaction, purify via flash chromatography (silica gel, EtOAc/hexane gradient) and characterize intermediates via HRMS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
